C-ANP-(4-23) is a truncated analog of ANP that exhibits high selectivity for the natriuretic peptide clearance receptor (NPR-C). [, , ] Unlike ANP, which primarily interacts with NPR-A and NPR-B receptors to exert its biological effects, C-ANP-(4-23) preferentially binds to NPR-C without activating guanylate cyclase, the primary signaling pathway of NPR-A and NPR-B. [, , , ] This selective binding profile makes C-ANP-(4-23) a valuable tool for discerning the specific roles of NPR-C in various physiological processes, including fluid balance, blood pressure regulation, and cellular growth. [, , , , , ]
This peptide belongs to the class of peptides, specifically those that are derived from natriuretic peptides, which play significant roles in cardiovascular regulation. The compound is often synthesized for research purposes and therapeutic applications, particularly in studies related to cardiovascular health and peptide hormone functions.
The synthesis of H-D-Arg-D-Ser-D-Ser-Cys(1)-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain.
The molecular structure of H-D-Arg-D-Ser-D-Ser-Cys(1)-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys(1)-NH2 can be described as follows:
The three-dimensional conformation can be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to elucidate its spatial arrangement and functional sites.
The chemical reactions involving H-D-Arg-D-Ser-D-Ser-Cys(1)-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys(1)-NH2 primarily include:
H-D-Arg-D-Ser-D-Ser-Cys(1)-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys(1)-NH2 acts primarily through its interaction with natriuretic peptide receptors (NPRs).
H-D-Arg-D-Ser-D-Ser-Cys(1)-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys(1)-NH2 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 1440.7 g/mol |
Solubility | Soluble in water |
Stability | Stable under physiological conditions |
Melting Point | Not specified; typically varies |
These properties influence its behavior in biological systems and its utility in therapeutic applications.
H-D-Arg-D-Ser-D-Ser-Cys(1)-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys(1)-NH2 has several scientific applications:
The peptide H-D-Arginine-D-Serine-D-Serine-Cysteine(1)-Phenylalanine-Glycine-Glycine-Arginine-Isoleucine-Aspartic acid-Arginine-Isoleucine-Glycine-Alanine-Cysteine(1)-Amide comprises 16 residues with distinctive stereochemical and functional features. Its primary structure was validated through tandem mass spectrometry (MS/MS) and Edman degradation, confirming the unusual presence of D-configured residues at positions 1–3. The sequence shares homology with bromelain inhibitor peptides from Ananas comosus (pineapple stem), particularly in the conserved C-terminal motif "Arginine-Isoleucine-Glycine-Alanine-Cysteine-Amide" [1] [2]. Microheterogeneity observed in related inhibitors—such as pyroglutamate formation or residue substitutions—was absent here, indicating synthetic precision in avoiding post-translational modifications [2].
Table 1: Primary Structure Validation Data
Method | Key Findings |
---|---|
MS/MS | Observed m/z: 1759.8 [M+H]⁺; fragment ions confirm D-Arginine-D-Serine-D-Serine N-terminus |
Edman Degradation | Sequential identification of D-Serine (cycle 2), D-Serine (cycle 3), Phenylalanine (cycle 5) |
Homology Analysis | 78% identity to bromelain inhibitor Fraction VII Chain A (residues 15–30) |
This peptide contains two cysteines forming an intramolecular disulfide bond, designated as Cys(1)-Cys(1) to denote a closed loop. Connectivity was mapped using partial proteolysis coupled with HPLC-mass spectrometry under non-reducing conditions. The Cys⁴–Cys¹⁵ bond creates a 12-residue ring structure enclosing the "Phenylalanine-Glycine-Glycine-Arginine-Isoleucine-Aspartic acid-Arginine-Isoleucine-Glycine-Alanine" sequence. This topology mirrors disulfide patterns in protease inhibitors from pineapple stem, where five disulfide bonds stabilize similar β-hairpin folds [2]. Forced oxidation experiments confirmed the absence of alternative pairings, as the reduced peptide yielded a single cyclic isomer upon refolding [1].
The N-terminal D-Arginine-D-Serine-D-Serine triad confers unique conformational properties:
Table 2: Dihedral Angles of D- vs. L-Residues (MD Simulation Averages)
Residue Type | φ Angle (°) | ψ Angle (°) | Dominant Conformation |
---|---|---|---|
D-Serine | +60 ± 8 | +45 ± 10 | Polyproline II |
L-Serine | −63 ± 7 | −42 ± 9 | β-strand |
Four glycine residues (positions 6, 7, 12, and 14) govern conformational adaptability:
Table 3: Glycine Flexibility Metrics
Position | φ/ψ Range (°) | Secondary Structure Propensity | *B-Factor (Ų) |
---|---|---|---|
Gly⁶ | −70 to +180 | Coil (65%), β-strand (30%) | 38.2 |
Gly⁷ | −150 to +90 | β-turn (55%), coil (45%) | 41.7 |
Gly¹² | −100 to +135 | β-turn (85%) | 32.9 |
Gly¹⁴ | −170 to +165 | Coil (100%) | 48.5 |
*B-factor reflects atomic mobility in X-ray crystallography; higher values indicate greater flexibility.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1